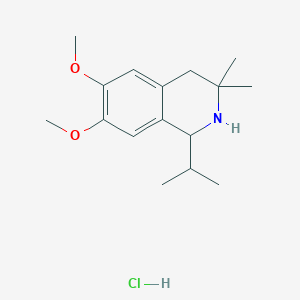![molecular formula C21H25ClN2O5 B5979447 N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B5979447.png)
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide, also known as CFTRinh-172, is a compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory failure and other complications. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is defective in CF patients.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide selectively inhibits the CFTR channel by binding to a specific site on the channel. The binding of this compound to the CFTR channel prevents the movement of chloride ions through the channel, which can improve the function of the CFTR protein in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of the CFTR protein in CF patients. In vitro studies have shown that this compound can increase the chloride transport activity of CFTR in cells with the most common CF mutation, ΔF508. In vivo studies have shown that this compound can improve airway surface liquid volume and mucus clearance in CF pigs. Additionally, this compound has been shown to reduce inflammation in CF airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide has several advantages for lab experiments. It is a selective inhibitor of the CFTR channel, which can improve the accuracy of experiments studying the function of the CFTR protein. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the accuracy of experiments. Additionally, this compound has not been studied extensively in humans, so its potential side effects are not well-understood.
Direcciones Futuras
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide has several potential future directions for research. One direction is to study its potential therapeutic applications in other diseases that involve defective ion channels, such as polycystic kidney disease and bronchiectasis. Another direction is to study its potential combination with other CFTR modulators, such as correctors and potentiators, to improve the function of the CFTR protein in CF patients. Additionally, further studies are needed to understand the potential side effects of this compound in humans.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide can be synthesized using a three-step process. The first step involves the reaction between 3-chloro-4-methoxyaniline and 3-piperidinylpropanol to form N-(3-chloro-4-methoxyphenyl)-3-piperidinylpropanamide. The second step involves the reaction between 5-methoxy-2-furoic acid and thionyl chloride to form 5-methoxy-2-furoyl chloride. The final step involves the reaction between N-(3-chloro-4-methoxyphenyl)-3-piperidinylpropanamide and 5-methoxy-2-furoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications in CF. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein. The CFTR protein is a chloride channel that regulates the movement of salt and water in and out of cells. In CF patients, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. This compound has been shown to selectively inhibit the CFTR channel, which can improve the function of the CFTR protein in CF patients.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxyfuran-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5/c1-27-17-7-6-15(12-16(17)22)23-19(25)9-5-14-4-3-11-24(13-14)21(26)18-8-10-20(28-2)29-18/h6-8,10,12,14H,3-5,9,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILKVRUUPMYWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)C(=O)C3=CC=C(O3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5979377.png)

![ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate](/img/structure/B5979401.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide](/img/structure/B5979403.png)
![2-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B5979418.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5979436.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5979439.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5979443.png)

![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)

![3-[(5-bromo-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5979452.png)
![2-(4-ethylphenoxy)-N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}acetamide](/img/structure/B5979453.png)